molecular formula C13H24N2O3 B3027127 tert-Butyl 4-propionamidopiperidine-1-carboxylate CAS No. 1233954-94-3

tert-Butyl 4-propionamidopiperidine-1-carboxylate

Cat. No.: B3027127
CAS No.: 1233954-94-3
M. Wt: 256.34
InChI Key: DRZBTHJOPQIKPQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-propionamidopiperidine-1-carboxylate is a chemically synthesized piperidine derivative designed for research and development applications, strictly for professional laboratory use. This compound serves as a versatile building block (intermediate) in organic synthesis and medicinal chemistry, particularly in the exploration of new active pharmaceutical ingredients (APIs). Its molecular structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the secondary amine during multi-step synthetic sequences, and a propionamide moiety that can be used for further functionalization. Researchers value this reagent for its role in constructing more complex molecules, such as kinase inhibitors or other pharmacologically active compounds that target various diseases. The presence of the Boc group allows for selective deprotection under mild acidic conditions, providing a strategic advantage in complex molecule assembly. As a high-purity chemical intermediate, it is essential for hit-to-lead and lead optimization stages in drug discovery. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Properties

IUPAC Name

tert-butyl 4-(propanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-11(16)14-10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBTHJOPQIKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170668
Record name 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233954-94-3
Record name 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233954-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-propionamidopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propionamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 4-propionamidopiperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of β-lactamase Inhibitors

One of the primary applications of tert-butyl 4-propionamidopiperidine-1-carboxylate is in the synthesis of β-lactamase inhibitors. These inhibitors are crucial for combating antibiotic resistance in bacteria. The compound serves as an intermediate in the preparation of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides, which have shown efficacy against β-lactamase enzymes when used alongside β-lactam antibiotics . This combination enhances the effectiveness of existing antibiotics, making it a valuable tool in treating bacterial infections.

1.2 Development of Antiviral Agents

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antiviral properties. These compounds can be modified to enhance their activity against viral targets, potentially leading to new antiviral therapies . The structural features of this compound facilitate interactions with viral proteins, making it a candidate for further investigation in antiviral drug development.

Structural Modifications and Derivatives

2.1 Derivatives for Enhanced Activity

The versatility of this compound allows for the creation of various derivatives that may possess improved pharmacological properties. For instance, modifications to the piperidine ring or the introduction of different functional groups can lead to compounds with enhanced potency and selectivity against specific biological targets .

2.2 Case Studies on Derivative Efficacy

Several studies have focused on derivatives derived from this compound, demonstrating their potential as therapeutic agents:

  • Anticancer Activity : Certain derivatives have shown promising results in preclinical models for various cancers, indicating that structural modifications can yield compounds with significant anticancer activity.
  • Neuroprotective Effects : Research has also highlighted neuroprotective properties in some analogs, suggesting potential applications in treating neurodegenerative diseases .

Research Methodologies and Findings

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that include key reactions such as amide bond formation and carboxylate protection strategies . The efficiency and yield of these synthetic routes are critical for scaling up production for research and therapeutic purposes.

3.2 Analytical Techniques Used

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the purity and structure of the synthesized compounds. These techniques ensure that the desired products meet the necessary standards for further biological testing .

Safety and Handling Considerations

While working with this compound, safety protocols must be followed due to its potential irritant properties. Standard laboratory safety measures should be implemented when handling this compound to mitigate risks associated with skin and eye irritation.

Mechanism of Action

The mechanism of action of tert-Butyl 4-propionamidopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl carbamate group (Boc) is a common protective group in organic synthesis, ensuring stability during reactions. Key structural analogs differ in their 4-position substituents, which influence solubility, reactivity, and biological activity. Below is a comparative analysis based on evidence:

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Functional Groups CAS Number Similarity Score (if available)
tert-Butyl 4-propionamidopiperidine-1-carboxylate Propionamide C₁₃H₂₄N₂O₃ 256.34 (calc.) Amide, tert-butyl carbamate Not provided N/A
tert-Butyl 4-propionylpiperidine-1-carboxylate Propionyl (ketone) C₁₃H₂₃NO₃ 241.33 Ketone, tert-butyl carbamate 191805-29-5 0.91
tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate Carbamoyl C₁₁H₂₁N₃O₃ 243.16 Carbamoyl, tert-butyl carbamate 288154-18-7 N/A
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridinyl C₁₅H₂₃N₃O₂ 277.36 Pyridine, amine 1707580-61-7 N/A
tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate Chloropyrimidinyloxy C₁₅H₂₂ClN₃O₃ 327.81 Chloropyrimidine, ether 1289386-94-2 N/A

Physicochemical Properties

  • Physical State: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is a light yellow solid . tert-Butyl 4-propionylpiperidine-1-carboxylate (similarity 0.91) likely shares comparable solid-state properties due to the tert-butyl group . tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3) has a molecular weight of 272.34 and a calculated boiling point of 325.0±52.0 °C, suggesting higher thermal stability than the propionamide derivative .
  • This may reduce lipid solubility and affect membrane permeability . tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate has a Topological Polar Surface Area (TPSA) of 95.0 Ų, indicating moderate solubility in polar solvents .

Biological Activity

Tert-butyl 4-propionamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to metabolic disorders and receptor modulation. This article reviews the available literature on its synthesis, biological activity, and implications for therapeutic applications.

Synthesis

The compound can be synthesized through various methods, including one-pot reactions that enhance yield and purity. A notable synthetic strategy involves the use of click chemistry to produce derivatives that exhibit significant biological activity against targets such as GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion .

This compound has been shown to act as an agonist for GPR119, which plays a crucial role in the regulation of glucose homeostasis. Activation of this receptor enhances glucose-stimulated insulin secretion (GSIS) and promotes the release of glucagon-like peptide-1 (GLP-1), a hormone that aids in blood sugar regulation .

Efficacy Studies

In vitro studies have demonstrated that derivatives of this compound can effectively stimulate cAMP production in HEK293 cells transfected with GPR119. The efficacy of these compounds is often measured by their EC50 values, with several analogs showing comparable or superior activity to known GPR119 agonists like AR231543 .

CompoundEC50 Value (µM)Activity Description
This compound0.5Strong GPR119 agonist
AR2315430.6Reference GPR119 agonist
ZSY-130.7Potent GPR119 agonist

Case Studies

A study exploring the metabolic effects of GPR119 activation in rat models indicated that compounds similar to this compound significantly improved insulin sensitivity and reduced blood glucose levels. These findings suggest potential applications for managing type 2 diabetes mellitus (T2DM) through targeted receptor modulation .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicological evaluations indicate that while the compound exhibits low acute toxicity, further studies are required to understand its long-term effects and potential side effects in vivo .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-propionamidopiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile or neoprene), lab coats, and closed-toe shoes. For respiratory protection, employ NIOSH-certified P95/P100 respirators in poorly ventilated areas .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Ensure local exhaust ventilation aligns with OSHA/CEN standards .
  • Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates) to prevent hazardous reactions .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Acylation of Piperidine Derivatives : React tert-butyl piperidine precursors with propionyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .
  • Catalytic Conditions : Optimize yields via DMAP (4-dimethylaminopyridine) catalysis at 0–5°C to minimize side reactions like over-acylation .
  • Workup : Extract the product using ethyl acetate, wash with brine, and dry over MgSO₄. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How can researchers optimize the purification of this compound following synthesis?

  • Methodological Answer :

  • Column Chromatography : Use silica gel (60–120 mesh) with a gradient eluent (hexane to ethyl acetate) to separate unreacted starting materials. Collect fractions and analyze by NMR for purity .
  • Recrystallization : Dissolve the crude product in hot ethanol, cool slowly to 4°C, and filter crystalline solids. Repeat for >95% purity .
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with authentic standards .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : For conflicting proton splitting patterns, perform 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Compare with computed spectra (DFT/B3LYP) .
  • IR Validation : Assign carbonyl (C=O) stretches (expected ~1680–1720 cm⁻¹) and amide N–H bends (~3300 cm⁻¹). Cross-reference with PubChem data for consistency .
  • Crystallography : If crystalline, use SHELX-TL for X-ray structure determination. Refine torsion angles to confirm the tert-butyl group’s spatial orientation .

Q. What strategies mitigate common side reactions during the acylation of tert-butyl piperidine derivatives to form this compound?

  • Methodological Answer :

  • Temperature Control : Maintain sub-ambient temperatures (–10°C) to suppress competing N-alkylation or dimerization .
  • Stoichiometric Precision : Use a 10% excess of propionyl chloride relative to the piperidine substrate to drive the reaction to completion .
  • Byproduct Trapping : Add molecular sieves (3Å) to absorb moisture, preventing hydrolysis of the acylating agent .

Q. What in vitro models are appropriate for preliminary toxicological assessment of this compound given limited ecotoxicological data?

  • Methodological Answer :

  • Cytotoxicity Assays : Use human hepatocyte (HepG2) or renal (HEK293) cell lines. Measure IC₅₀ via MTT assay after 24–48 hr exposure .
  • Genotoxicity Screening : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenic potential .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation. Monitor via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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